

# Application Notes and Protocols: Analytical Reference Standard for Quetiapine N-Oxide

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## Compound of Interest

Compound Name: **Quetiapine N-Oxide**

Cat. No.: **B564285**

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## Introduction

**Quetiapine N-Oxide** is a primary metabolite and a significant impurity of the atypical antipsychotic drug, Quetiapine.<sup>[1][2]</sup> As a critical compound in the quality control and pharmacokinetic studies of Quetiapine, a well-characterized analytical reference standard of **Quetiapine N-Oxide** is essential for accurate quantification and identification. These application notes provide comprehensive information and detailed protocols for the synthesis, handling, and analysis of the **Quetiapine N-Oxide** analytical reference standard.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of the **Quetiapine N-Oxide** reference standard is fundamental for its proper storage, handling, and use in analytical procedures.

Property	Value	Reference
Chemical Name	2-[2-[4-(Dibenzo[b,f][3]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol	[4]
Synonyms	Quetiapine EP Impurity H, Quetiapine Related Compound H (USP)	[3][4]
CAS Number	1076199-40-0	[3]
Molecular Formula	C <sub>21</sub> H <sub>25</sub> N <sub>3</sub> O <sub>3</sub> S	[3]
Molecular Weight	399.51 g/mol	[3]
Appearance	Tan to Pale Orange Solid	[4]
Purity (HPLC)	>95%	
Storage Temperature	-20°C	
Solubility	Soluble in methanol and ethanol.[5][6]	

## Synthesis of Quetiapine N-Oxide Reference Standard

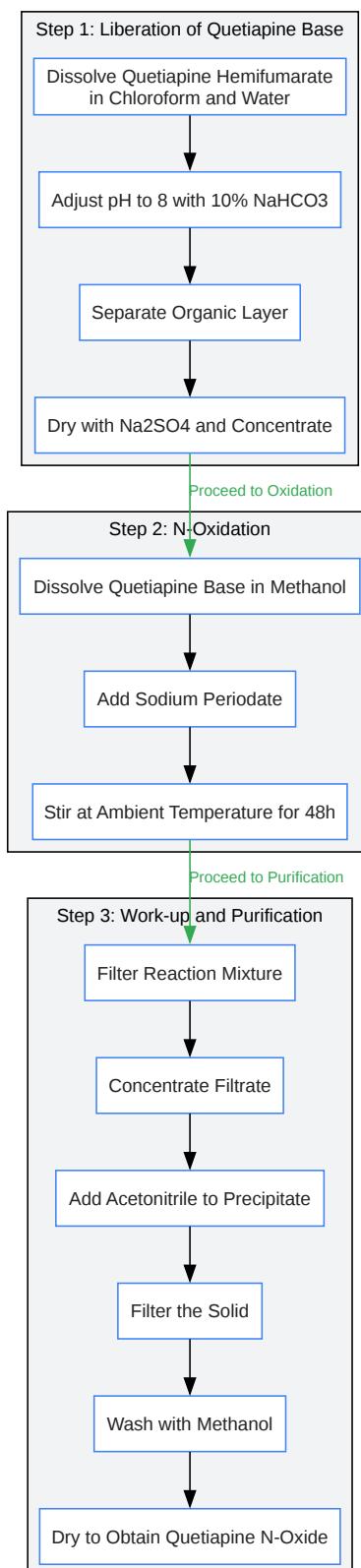
This protocol outlines the synthesis of **Quetiapine N-Oxide** from Quetiapine Fumarate, adapted from established laboratory procedures.[7][8] This process involves the selective oxidation of the piperazine nitrogen.

## Materials and Reagents

- Quetiapine Hemifumarate
- Chloroform
- Deionized Water

- 10% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Methanol
- Sodium Periodate ( $\text{NaIO}_4$ )
- Acetonitrile

## Synthesis Workflow

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Caption: Workflow for the Synthesis of **Quetiapine N-Oxide**.

## Experimental Protocol

- Liberation of Quetiapine Base:
  - Dissolve 22 g of Quetiapine hemifumarate in a mixture of 100 mL of chloroform and 100 mL of deionized water.[7][8]
  - Adjust the pH of the mixture to 8 using a 10% aqueous solution of sodium bicarbonate.[7][8]
  - Separate the organic (chloroform) layer.
  - Wash the organic layer twice with 100 mL of deionized water.[7][8]
  - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a temperature below 50°C to obtain the Quetiapine free base.[7][8]
- N-Oxidation:
  - Dissolve the obtained Quetiapine base (approximately 9.57 g) in 200 mL of methanol.[7][8]
  - Add 1.16 mmol of sodium periodate to the solution at ambient temperature.[7][8]
  - Stir the reaction mixture at the same temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).[7][8]
- Work-up and Purification:
  - Filter the resulting slurry to remove inorganic materials.[7]
  - Concentrate the filtrate under reduced pressure at a temperature below 50°C.[7]
  - Add 100 mL of acetonitrile to the residue while stirring to induce precipitation of the product.[7]
  - Filter the separated solid.

- Purify the collected solid by performing a slurry wash with two 100 mL portions of methanol.[\[7\]](#)
- Dry the final product at 40°C to yield **Quetiapine N-Oxide** as a white to off-white solid.[\[7\]](#)

## Analytical Methods

The following are validated chromatographic methods for the identification and quantification of **Quetiapine N-Oxide**.

### Method 1: High-Performance Liquid Chromatography (HPLC) - Isocratic Method

This method is suitable for routine quality control analysis.

Parameter	Condition	Reference
Column	C18, 250 x 4.6 mm, 3 $\mu$ m particle size	<a href="#">[9]</a>
Mobile Phase	Acetonitrile : Methanol : Phosphate Buffer (pH 6.6) (40:15:45, v/v/v)	<a href="#">[9]</a>
Flow Rate	1.0 mL/min	<a href="#">[9]</a>
Injection Volume	20 $\mu$ L	<a href="#">[9]</a>
Column Temperature	25°C	<a href="#">[9]</a>
Detection	UV at 220 nm	<a href="#">[9]</a>

- Stock Solution (125  $\mu$ g/mL): Accurately weigh 6.25 mg of **Quetiapine N-Oxide** reference standard and dissolve in the mobile phase. Dilute to 50 mL in a volumetric flask.[\[9\]](#)
- Working Standard Solution (1.25  $\mu$ g/mL): Transfer 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[\[9\]](#)

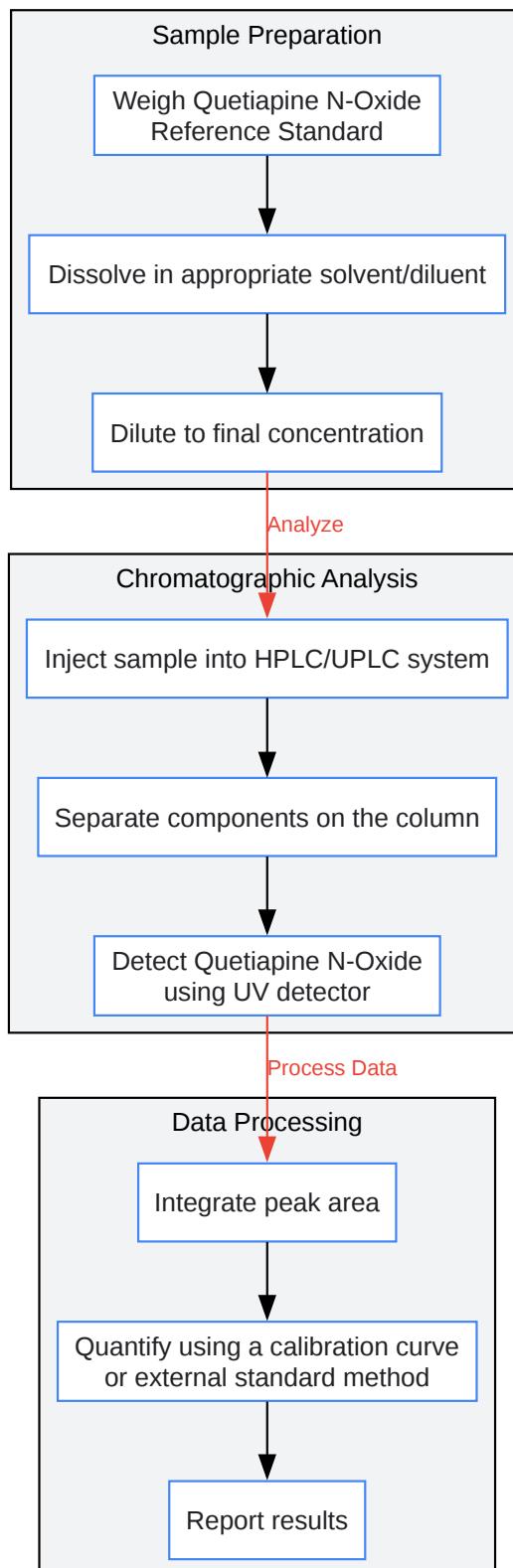
## Method 2: Ultra-Performance Liquid Chromatography (UPLC) - Gradient Method

This method is ideal for high-throughput analysis and for separating **Quetiapine N-Oxide** from other related substances.

Parameter	Condition	Reference
Column	Agilent Eclipse Plus C18, RRHD 1.8 $\mu$ m (50 mm x 2.1 mm)	<a href="#">[1]</a>
Mobile Phase A	0.1% aqueous triethylamine (pH 7.2)	<a href="#">[1]</a>
Mobile Phase B	Acetonitrile : Methanol (80:20, v/v)	<a href="#">[1]</a>
Flow Rate	0.5 mL/min	<a href="#">[1]</a>
Injection Volume	1 $\mu$ L	<a href="#">[1]</a>
Column Temperature	40°C	<a href="#">[1]</a>
Detection	UV at 252 nm	<a href="#">[1]</a>
Gradient Program	Time (min)	%B
0.0	20	
1.0	30	
2.5	60	
3.5	90	
4.0	20	
5.0	20	

Prepare standard solutions of **Quetiapine N-Oxide** in a suitable diluent, such as a mixture of water, acetonitrile, and perchloric acid (200:800:0.13, v/v/v).

# Analytical Workflow Diagram



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Caption: General Analytical Workflow for **Quetiapine N-Oxide**.

## Conclusion

The provided application notes and protocols offer a comprehensive guide for the synthesis and analysis of the **Quetiapine N-Oxide** analytical reference standard. Adherence to these methodologies will ensure accurate and reproducible results in the quality control of Quetiapine drug substances and products, as well as in related research and development activities. Certified Reference Materials (CRMs) produced in accordance with ISO 17034 and ISO/IEC 17025 are available from commercial suppliers and are traceable to USP standards.<sup>[3]</sup>

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